Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-
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Overview
Description
Akt inhibitors are a class of compounds that target the serine/threonine kinase known as Akt, also referred to as protein kinase B. Akt plays a crucial role in various cellular processes, including cell growth, survival, metabolism, and proliferation. Dysregulation of Akt signaling is often associated with cancer and other diseases, making Akt inhibitors valuable in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akt inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. For example, the synthesis of the Akt inhibitor Ipatasertib involves an asymmetric aminomethylation (Mannich) reaction to produce a β2-amino acid, followed by a three-stage endgame process to assemble the final compound .
Industrial Production Methods
Industrial production of Akt inhibitors often employs large-scale synthesis techniques, including high-throughput screening and optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Akt inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Akt inhibitors include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the Akt inhibitor. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Scientific Research Applications
Akt inhibitors have a wide range of scientific research applications, including:
Mechanism of Action
Akt inhibitors exert their effects by specifically blocking the activity of the Akt protein, thereby preventing the downstream effects of its dysfunctional signaling. The Akt pathway is activated by the binding of ligands such as growth factors to receptor tyrosine kinases, leading to the phosphorylation and activation of Akt. Akt inhibitors can be classified into ATP-competitive inhibitors and allosteric inhibitors, each with distinct mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
PI3K inhibitors: Target the phosphoinositide 3-kinase upstream of Akt.
mTOR inhibitors: Target the mammalian target of rapamycin downstream of Akt.
BCR-ABL inhibitors: Target the BCR-ABL fusion protein in chronic myeloid leukemia.
Uniqueness
Akt inhibitors are unique in their ability to specifically target the Akt protein, which plays a central role in the PI3K/Akt/mTOR signaling pathway. This specificity allows for targeted inhibition of Akt-mediated processes, making them valuable in cancer therapy and other applications .
Properties
IUPAC Name |
N-[[3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRQQTUYAYCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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